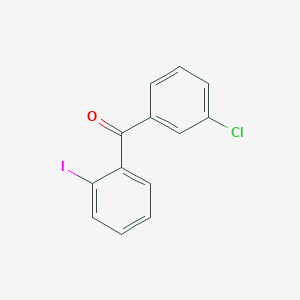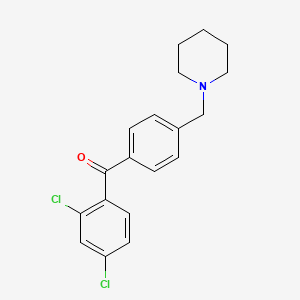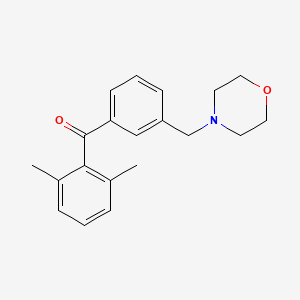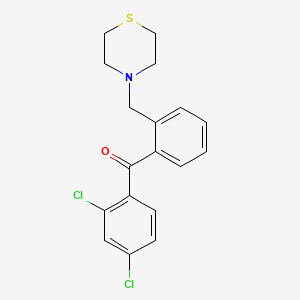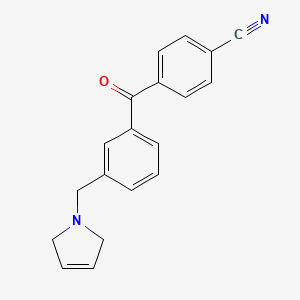
4-(3-((2,5-二氢-1H-吡咯-1-基)甲基)苯甲酰基)苯甲腈
描述
The compound seems to be related to a class of chemicals known as pyrroles . Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom . They are used in various applications due to their diverse biological activities .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, pyrroles can be synthesized through several methods . For example, one study describes the reaction of 4-aminobenzenesulfonamide with maleic anhydride, which was then reacted with p-toluenesulfonic acid to obtain a related compound .
Molecular Structure Analysis
The molecular structure of pyrroles generally includes an activated double bond and an imide group . These structural features allow them to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Chemical Reactions Analysis
Pyrroles can participate in a variety of chemical reactions due to their activated double bond and imide group . For instance, they can enter the aza-Michael reaction with secondary amines to form related compounds .
科学研究应用
新型琥珀酰亚胺合成子
该化合物作为合成新型琥珀酰亚胺的合成子,引起了越来越多的关注,这些新型琥珀酰亚胺可能具有生物活性 。琥珀酰亚胺是一类化合物,已被发现具有多种生物活性,包括抗肿瘤、抗心律失常、抗组胺、降胆固醇、催眠和镇静作用 。
抗菌活性
该化合物的抗菌活性已被评估 。这表明它在开发新型抗菌药物方面具有潜在应用,鉴于抗生素耐药菌的日益普遍,这一点尤其重要。
烯酰-ACP还原酶和DHFR酶的抑制
该化合物已在体外测试对烯酰-ACP还原酶和DHFR酶的抑制作用 。这些酶分别参与脂肪酸合成和叶酸代谢,是许多治疗干预的目标。
抗结核活性
该化合物已针对其抗结核活性进行了研究 。这表明它在治疗结核病方面具有潜在应用,结核病是全球主要的健康问题。
细胞毒性活性
该化合物的细胞毒性活性已被评估 。这表明它在癌症研究领域具有潜在应用,其中具有细胞毒性活性的化合物可用于选择性杀死癌细胞。
作用机制
Target of Action
Similar compounds have been shown to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
Derivatives of 1h-pyrrole-2,5-diones (maleimides) easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds . This suggests that 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of prostaglandin and the intracellular signaling mechanism , suggesting that 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile may have similar effects.
Pharmacokinetics
The compound’s molecular weight of 28834 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Similar compounds have been shown to have diverse biological activities, including anticandidiasis and antituberculosis properties , suggesting that 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile may have similar effects.
安全和危害
未来方向
The future directions for research on pyrroles could involve the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for subsequent clinical trials . Further structural optimization of pyrrole derivatives could lead to improved production and quality control of related compounds .
生化分析
Biochemical Properties
4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with membrane enzymes such as cyclooxygenase, which is involved in the biosynthesis of prostaglandins . Additionally, it has selective inhibitory activity against enzyme kinase, which is vital for intracellular signaling mechanisms . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile on various cell types and cellular processes are profound. This compound has been observed to suppress cell growth and increase cell-specific glucose uptake rates . It also enhances the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent modulator of cellular functions.
Molecular Mechanism
At the molecular level, 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile exerts its effects through various binding interactions with biomolecules. It binds to specific enzymes, leading to their inhibition or activation . For instance, its interaction with cyclooxygenase results in the inhibition of prostaglandin biosynthesis . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it maintains its activity over extended periods, although its efficacy may diminish due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cellular metabolism and improved physiological functions . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and metabolism . The compound’s metabolism affects metabolic flux and metabolite levels, influencing overall cellular metabolism and function . Understanding these pathways is crucial for optimizing its use in biochemical applications.
Transport and Distribution
The transport and distribution of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in various cellular compartments . The compound’s distribution affects its efficacy and potential side effects, making it essential to study these aspects for therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
属性
IUPAC Name |
4-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-15-6-8-17(9-7-15)19(22)18-5-3-4-16(12-18)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDGFCBJZPKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643472 | |
| Record name | 4-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-78-1 | |
| Record name | 4-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



